ophiopogonanone E

Overview

Description

Ophiopogonanone E is a homoisoflavonoid that can be isolated from the fibrous roots of Polygonatum odoratum . It is a natural product that has been used for scientific research .

Molecular Structure Analysis

The molecular formula of ophiopogonanone E is C19H20O7 . It has an average mass of 360.358 Da and a monoisotopic mass of 360.120911 Da .Physical And Chemical Properties Analysis

Ophiopogonanone E has a density of 1.4±0.1 g/cm3, a boiling point of 620.5±55.0 °C at 760 mmHg, and a flash point of 224.9±25.0 °C . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications

Anti-Inflammatory Effects : Ophiopogonanone E was evaluated for its anti-inflammatory properties. Studies have shown its potential in inhibiting NO production in murine microglial cell lines, suggesting its role in managing inflammation-related conditions (Li et al., 2012).

Role in Aging and Chronic Diseases : Research on Ophiopogonis Radix, which includes ophiopogonanone E, demonstrated its effectiveness against chronic inflammation associated with aging. This suggests its potential in treating age-related diseases, particularly those involving chronic inflammation (Kitahiro & Shibano, 2020).

Cardiovascular Applications : Ophiopogonanone E has shown promise in cardiovascular health. For instance, methylophiopogonanone A, a related compound, was found to have protective effects against myocardial ischemia/reperfusion injury, suggesting a potential role for ophiopogonanone E in heart-related therapies (He et al., 2016).

Cytotoxic Activities : Studies also indicate that ophiopogonanone E and related compounds exhibit cytotoxic activities against various cancer cell lines, highlighting its potential in cancer research (Chen et al., 2021).

Antioxidant Properties : Ophiopogonanone E has been identified as having antioxidant properties. Its ability to scavenge oxygen free radicals suggests its use in conditions where oxidative stress is a factor (Zhou et al., 2008).

Immunomodulatory Effects : Research on ophiopogon polysaccharides, which could include ophiopogonanone E, indicates its potential to enhance both specific and non-specific immune responses, further underscoring its therapeutic potential (Fan et al., 2015).

Safety and Hazards

Future Directions

While specific future directions for ophiopogonanone E research are not detailed in the search results, it is known that homoisoflavonoids from Ophiopogon japonicus, including ophiopogonanone E, have been studied for their inhibitory effects on tyrosinase activity . This suggests potential future research directions in understanding the mechanisms of these inhibitory effects and their potential applications.

Mechanism of Action

Target of Action

Ophiopogonanone E, a homoisoflavonoid, has been found to exhibit potent inhibitory effects on Nitric Oxide (NO) production . The primary targets of Ophiopogonanone E are genes such as AHR, AURKB, and GABRA1-6, GABRG1-3 . These genes play crucial roles in various biological processes, including the regulation of immune response, cell cycle, and neurotransmission.

Mode of Action

For instance, it has been found to exhibit inhibitory effects on NO production . NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting NO production, Ophiopogonanone E can potentially modulate these processes.

Biochemical Pathways

Ophiopogonanone E is associated with intermediates in the flavonoids and saponins pathways . These pathways are involved in the biosynthesis of secondary metabolites that play essential roles in plant defense and human health. The modulation of these pathways by Ophiopogonanone E can lead to changes in the levels of these metabolites, thereby affecting their downstream effects.

Pharmacokinetics

It is known that the compound has a molecular weight of 36036, a predicted density of 1377±006 g/cm3, and a predicted boiling point of 6205±550 °C . These properties can influence the bioavailability of Ophiopogonanone E, which in turn affects its efficacy.

Result of Action

The molecular and cellular effects of Ophiopogonanone E’s action are largely dependent on its interaction with its targets. For instance, its inhibitory effect on NO production can lead to changes in the signaling pathways regulated by NO, thereby affecting cellular functions. Moreover, its association with the flavonoids and saponins pathways can influence the biosynthesis of secondary metabolites, leading to changes at the molecular level .

Action Environment

The action, efficacy, and stability of Ophiopogonanone E can be influenced by various environmental factors. For instance, the plant from which it is derived, Ophiopogon japonicus, is native to East Asia and grows well in full sun or partial shade in well-drained, moist sandy or sandy-loam soils with a pH between 6.5 and 7.5 . These environmental conditions can potentially influence the biosynthesis of Ophiopogonanone E and, consequently, its action and efficacy.

properties

IUPAC Name |

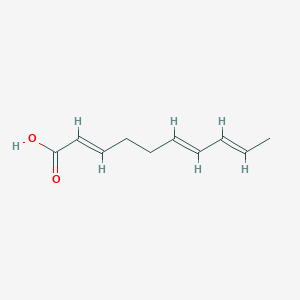

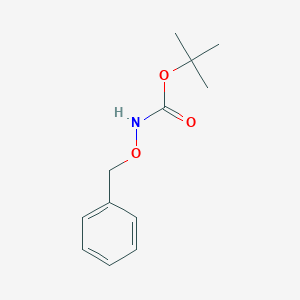

5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFZMWWKEGLLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ophiopogonanone E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ophiopogonanone E in the context of traditional Chinese medicine?

A1: Ophiopogonanone E is a homoisoflavonoid found in Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. [, , ] While specific research on ophiopogonanone E's individual effects is limited, studies suggest it may play a role in the therapeutic effects attributed to Ophiopogon japonicus, such as treating coughs and respiratory ailments. [] Further investigation is needed to fully understand its specific mechanisms of action and potential therapeutic benefits.

Q2: How does the chemical profile of Ophiopogon japonicus compare to Liriope radix?

A2: While Liriope radix is sometimes used as a substitute for Ophiopogon japonicus, they are considered distinct remedies. [] Research reveals significant differences in their chemical compositions. Ophiopogon japonicus contains higher levels of homoisoflavonoids like ophiopogonanone E, while Liriope radix has a greater abundance of steroidal saponins. [] These distinctions highlight the importance of accurate identification and quality control when using these herbs.

Q3: What analytical methods have been employed to identify and quantify ophiopogonanone E?

A4: Researchers have successfully isolated and characterized ophiopogonanone E from Ophiopogon japonicus using techniques like silica gel column chromatography and spectral analysis, including but not limited to NMR and mass spectrometry. [, ] For quantitative analysis, high-performance liquid chromatography coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) has proven effective in simultaneously measuring multiple components, including ophiopogonanone E, in plant samples. [] These sophisticated methods enable researchers to accurately identify and quantify this compound for further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)